molecular formula C11H21NO2 B14605417 Pentyl piperidine-1-carboxylate CAS No. 59454-05-6

Pentyl piperidine-1-carboxylate

Cat. No.: B14605417
CAS No.: 59454-05-6
M. Wt: 199.29 g/mol
InChI Key: YXBKRUFCMRJIQY-UHFFFAOYSA-N
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Description

Pentyl piperidine-1-carboxylate is a piperidine derivative featuring a pentyl ester group attached to the nitrogen atom of the piperidine ring. Piperidine-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and organic synthesis. Its molecular formula is hypothesized to be C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol, assuming a piperidine backbone (C₅H₁₁N) and pentyloxycarbonyl group (C₆H₁₀O₂).

Properties

CAS No.

59454-05-6

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

pentyl piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-2-3-7-10-14-11(13)12-8-5-4-6-9-12/h2-10H2,1H3

InChI Key

YXBKRUFCMRJIQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)N1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties

  • Ester Chain Length and Physical State : Shorter esters (e.g., ethyl, tert-butyl) often yield solids, while longer alkyl chains (e.g., pentyl) correlate with liquid states due to reduced crystallinity. For example, pentyl acetate is a liquid , whereas tert-butyl derivatives are solids .
  • Solubility : Lipophilicity increases with ester chain length. This compound is expected to exhibit lower water solubility than benzyl or tert-butyl analogs, aligning with pentyl acetate’s behavior .

Pharmacological Relevance

  • Conformational Influence: Piperidine ring conformation, dictated by substituents, critically impacts bioactivity .

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